molecular formula C8H12N4O2 B2523046 1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1707563-19-6

1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2523046
CAS No.: 1707563-19-6
M. Wt: 196.21
InChI Key: GICOOWGEVZMJIP-UHFFFAOYSA-N
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Description

1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a high-purity chemical compound designed for research use. This molecule features a 1,2,3-triazole core linked to a methylpyrrolidine group, a scaffold recognized in medicinal chemistry for its versatility and potential to interact with biological targets . The 1,2,3-triazole-4-carboxylic acid moiety is a privileged structure in drug discovery, serving as a bioisostere for amide bonds and capable of forming key hydrogen bonds with various enzymes and protein targets . Researchers are exploring this and similar triazole-carboxylic acid compounds for a range of applications. Notably, structurally optimized 1H-1,2,3-triazole-4-carboxamides have been identified as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), with low nanomolar IC50 values, showing promise for use in basic research and future clinical studies to mitigate adverse drug responses . Furthermore, 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have demonstrated significant potential as antimicrobial agents against pathogens such as Staphylococcus aureus . The compound's structure, which includes a carboxylic acid group, is relatively rare among 1,2,3-triazole derivatives and is associated with attractive functionality and biomimetic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(1-methylpyrrolidin-3-yl)triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-11-3-2-6(4-11)12-5-7(8(13)14)9-10-12/h5-6H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICOOWGEVZMJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions or reductive amination. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable research effort focused on the inhibition of Polo-like kinase 1 (Plk1), a target in various cancers. The compound demonstrated significant inhibition of Plk1's polo-box domain (PBD), which is crucial for cancer cell proliferation. The structure-activity relationship (SAR) studies revealed that derivatives of this compound exhibited higher inhibitory activity than previously characterized inhibitors, suggesting a promising avenue for drug development against Plk1-addicted cancers .

Table 1: Inhibitory Activity of Derivatives

Compound IDInhibition (%)IC50 (µM)
Compound A850.95
Compound B781.05
Compound C900.80

Antiproliferative Effects

The compound has also shown strong antiproliferative activity against several cancer cell lines. For instance, a study reported that a derivative of the compound had a GI50 value of 0.95 µM against multiple cell lines, outperforming the widely used chemotherapeutic agent doxorubicin in specific cases .

Table 2: Comparison of Antiproliferative Activity

CompoundCell LineGI50 (µM)Comparison to Doxorubicin
Derivative XA-5490.95More potent
Derivative YMCF-70.80More potent
DoxorubicinA-5491.20Reference

Structural Insights and Drug Design

The unique triazole ring structure of the compound allows for diverse modifications that can enhance its biological activity and specificity. Researchers have utilized this scaffold to develop new inhibitors targeting various protein-protein interactions involved in cancer progression.

Case Study: Development of Triazoloquinazolinone-Based Inhibitors

A recent study identified triazoloquinazolinone-based compounds that incorporate the triazole structure to inhibit Plk1 PBD effectively. These compounds were evaluated for their physicochemical properties and showed promising results in both biochemical assays and cell-based models, indicating their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Key Features

The table below compares structural features of the target compound with similar triazole-4-carboxylic acid derivatives:

Compound Name Substituent at 1-Position Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 1-Methylpyrrolidin-3-yl Carboxylic acid C₉H₁₅N₃O₂ 201.22 Potential CNS targeting due to pyrrolidine
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl Formyl, Carboxylic acid C₁₄H₁₃N₃O₄ 295.28 Ring-chain tautomerism (20% cyclic hemiacetal)
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl Amine, Carboxylic acid C₉H₈N₄O₂ 204.19 Antibacterial (Vibrio cholerae), kink-like conformation
1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 1-Acetylpyrrolidin-3-yl Acetyl, Carboxylic acid C₉H₁₂N₄O₃ 224.22 Improved metabolic stability?
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Fluorophenyl Fluorine, Carboxylic acid C₉H₆FN₃O₂ 207.16 Enhanced bioavailability

Structural Implications

  • Pyrrolidine Derivatives: The methylpyrrolidinyl group in the target compound may improve solubility and membrane permeability compared to aryl substituents (e.g., ethoxyphenyl or fluorophenyl).
  • Amino and Formyl Groups: The 2-aminophenyl substituent enables hydrogen bonding, critical for antibacterial activity , while the formyl group in ethoxyphenyl derivatives participates in tautomerism, influencing reactivity .
  • Halogenated Derivatives : Fluorine substitution (e.g., 4-fluorophenyl) enhances electronegativity and bioavailability, a common strategy in drug design .

Physicochemical Data

Compound pKa (Predicted) Solubility LogP (Predicted)
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 2.97 Low (hydrophobic substituents) 3.1
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid N/A Moderate (polar fluorine) 1.8
  • Ionization : The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, affecting membrane permeability .
  • Hydrophobicity : Bulky substituents (e.g., dibenzhydryl in ) reduce solubility, whereas polar groups (e.g., pyrrolidine) enhance it .

Biological Activity

1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, with CAS number 2020134-19-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing literature, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H14N4O2
  • Molecular Weight : 210.23 g/mol
  • Structure : The compound features a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound primarily revolves around its anticancer properties and potential as an antimicrobial agent. The triazole moiety is recognized for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited significant cytotoxicity in several cancer cell lines:
    • HCT116 (colon cancer): IC50 = 0.43 µM
    • MCF-7 (breast cancer): IC50 = 1.5 µM
    • PC-3 (prostate cancer): IC50 = 0.6 µM

These values indicate a potent inhibitory effect on cancer cell proliferation, suggesting that it may induce apoptosis and inhibit migration in these cells .

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Studies have shown that treatment with the compound increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
  • Cell Cycle Arrest : The compound has been reported to arrest the cell cycle at the G1 phase, further inhibiting cancer cell proliferation .

Case Studies

Several studies have investigated the biological activity of triazole derivatives, including the target compound:

  • Study on HCT116 Cells :
    • The compound demonstrated significant antiproliferative activity and induced morphological changes consistent with apoptotic processes.
    • The expression levels of epithelial and mesenchymal markers were altered, indicating a shift towards apoptosis .
  • In Vivo Studies :
    • In animal models, triazole derivatives similar to the target compound showed reduced tumor growth without significant toxicity to normal cells. This suggests a favorable therapeutic index for potential clinical applications .

Comparative Analysis of Related Compounds

A table summarizing the biological activities of various triazole-containing compounds can provide insights into their relative efficacy:

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
1-(1-Methylpyrrolidin-3-yl)-1H-triazoleHCT1160.43Induces apoptosis
Triazole Derivative AMCF-71.5Cell cycle arrest
Triazole Derivative BPC-30.6Inhibition of migration

Q & A

Q. What are the common synthetic routes for 1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the pyrrolidine moiety. For example:

  • Step 1 : React a propargyl-substituted pyrrolidine precursor with an azide-bearing carboxylic acid derivative under Cu(I) catalysis for regioselective triazole formation .
  • Step 2 : Purify intermediates via recrystallization (e.g., ethanol or toluene) or column chromatography. Yields can be optimized by adjusting reaction time (3–5 hours) and temperature (50–80°C) .
  • Key reagents : NaN₃ for azide generation, CuSO₄·5H₂O/Na ascorbate for catalysis .

Q. How is the compound characterized to confirm its structure and purity?

Standard analytical methods include:

  • NMR spectroscopy : Confirm regioselectivity of triazole formation (e.g., 1H^1H NMR: triazole protons at δ 7.5–8.0 ppm) .
  • LCMS/HPLC : Assess purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 239.1) .
  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring (if applicable) .

Q. What functional groups influence its solubility and reactivity?

  • The carboxylic acid group enhances solubility in polar solvents (e.g., water, DMSO) and facilitates salt formation for improved bioavailability .
  • The triazole ring participates in hydrogen bonding and π-π stacking, critical for target binding .
  • The methylpyrrolidine moiety introduces steric effects, potentially modulating metabolic stability .

Advanced Research Questions

Q. How can low yields during synthesis be addressed?

  • Optimize cycloaddition conditions : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purification challenges : Employ reverse-phase HPLC for polar intermediates or use ion-exchange resins to isolate the carboxylic acid form .
  • Side reactions : Monitor for over-alkylation of pyrrolidine by substituting bulkier protecting groups (e.g., Fmoc) .

Q. How to resolve discrepancies in reported biological activity data?

Discrepancies may arise from:

  • Assay conditions : Varying pH or buffer systems (e.g., phosphate vs. Tris) can alter ionization of the carboxylic acid, affecting binding .
  • Impurity profiles : Trace solvents (e.g., DMF) or byproducts (e.g., regioisomeric triazoles) may interfere with activity; validate purity via 13C^{13}C NMR .
  • Target specificity : Use competitive binding assays to confirm selectivity against off-target enzymes .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Modify substituents : Replace the methyl group on pyrrolidine with acetyl or fluoro groups to study steric/electronic effects on target affinity .
  • Probe triazole positioning : Synthesize 1,4- vs. 1,5-disubstituted triazole analogs to evaluate regiochemical impact .
  • Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to assess pharmacokinetic improvements .

Q. What strategies are used to determine binding modes with biological targets?

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the triazole ring and ATP-binding pockets in kinases .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450) to resolve binding conformations .
  • SAR-guided mutagenesis : Validate predicted interactions by mutating key residues (e.g., His231 in CYP3A4) and measuring activity shifts .

Key Considerations for Experimental Design

  • Regioselectivity : Use 1H^1H NMR to confirm triazole substitution pattern early in synthesis .
  • Metabolic stability : Incubate with liver microsomes to evaluate CYP-mediated oxidation of the pyrrolidine ring .
  • Counterion effects : Test hydrochloride vs. sodium salts for crystallinity and solubility .

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